molecular formula C8H24Cl3N3 B7829998 N-dimethyl-N'-(3-aminopropyl)-1,3-diaminopropane trihydrochloride

N-dimethyl-N'-(3-aminopropyl)-1,3-diaminopropane trihydrochloride

Cat. No.: B7829998
M. Wt: 268.7 g/mol
InChI Key: OJXTWONEXKRXAQ-UHFFFAOYSA-N
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Description

N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride is a chemical compound with the molecular formula C10H25N3·3HCl. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with dimethyl and aminopropyl groups. This compound is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride typically involves the reaction of 1,3-propanediamine with dimethylamine and 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or distillation to obtain the trihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives depending on the halogenated compound used

Scientific Research Applications

N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to changes in the conformation and activity of the target molecules, thereby modulating their biological functions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride can be compared with other similar compounds, such as:

    N,N-dimethyl-1,3-propanediamine: Similar structure but lacks the aminopropyl group, resulting in different reactivity and applications.

    N,N-dimethylethylenediamine: Contains an ethylene backbone instead of a propylene backbone, leading to variations in chemical properties and uses.

    N,N-diethyl-1,3-propanediamine: Substituted with ethyl groups instead of methyl groups, affecting its steric and electronic characteristics.

These comparisons highlight the unique features of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride, such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]propane-1,3-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3.3ClH/c1-11(2)8-4-7-10-6-3-5-9;;;/h10H,3-9H2,1-2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXTWONEXKRXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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